molecular formula C19H19N3O B6132574 6-methyl-2-(phenylamino)-5-(2-phenylethyl)pyrimidin-4(3H)-one

6-methyl-2-(phenylamino)-5-(2-phenylethyl)pyrimidin-4(3H)-one

Cat. No.: B6132574
M. Wt: 305.4 g/mol
InChI Key: UIULQXDJITYWSS-UHFFFAOYSA-N
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Description

6-methyl-2-(phenylamino)-5-(2-phenylethyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone family. This compound is characterized by its pyrimidine ring substituted with phenylamino and phenylethyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(phenylamino)-5-(2-phenylethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with guanidine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(phenylamino)-5-(2-phenylethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-methyl-2-(phenylamino)-5-(2-phenylethyl)pyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-(phenylamino)-5-(2-phenylethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(phenylamino)-5-(2-phenylethyl)pyrimidin-4(3H)-one
  • 6-methyl-2-(phenylamino)pyrimidin-4(3H)-one
  • 5-(2-phenylethyl)pyrimidin-4(3H)-one

Uniqueness

6-methyl-2-(phenylamino)-5-(2-phenylethyl)pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-anilino-4-methyl-5-(2-phenylethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-17(13-12-15-8-4-2-5-9-15)18(23)22-19(20-14)21-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIULQXDJITYWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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